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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridin-3-amine

Cat. No.: B2724910 Get Quote

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyridin-3-
amine, a fluorinated pyridine derivative. Given the limited specific experimental data for this

exact isomer, this document also includes detailed methodologies and application contexts for

the closely related and well-documented isomer, 2-Fluoro-5-methylpyridin-3-amine, to serve as

a representative example for this class of compounds. Pyridine derivatives are fundamental

scaffolds in numerous pharmaceuticals, and the strategic introduction of fluorine can

significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1]

Physicochemical Properties
The core data for 5-Fluoro-2-methylpyridin-3-amine and its structural isomers are

summarized below. These properties are essential for designing synthetic routes and

understanding structure-activity relationships (SAR).

Table 1: Core Physicochemical Data for 5-Fluoro-2-methylpyridin-3-amine
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Property Value Source(s)

Chemical Structure

Chemical structure of 5-
Fluoro-2-methylpyridin-3-
amine

(Generated based on
IUPAC name)

CAS Number 1256835-55-8 [2][3]

Molecular Formula C₆H₇FN₂ [2]

Molecular Weight 126.13 g/mol [2]

| Purity | ≥97% - 98% (typical) |[2] |

Table 2: Comparative Data of Structural Isomers

Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Key
Distinction

5-Fluoro-2-

methylpyridin-3-

amine

1256835-55-8 C₆H₇FN₂ 126.13
Fluoro at C5,
Methyl at C2

2-Fluoro-5-

methylpyridin-3-

amine

173435-33-1 C₆H₇FN₂ 126.13
Fluoro at C2,

Methyl at C5

| 5-Fluoro-3-methylpyridin-2-amine | 886365-56-6 | C₆H₇FN₂ | 126.13 | Amino at C2, Fluoro at

C5 |

Applications in Drug Discovery
Fluorinated pyridine scaffolds are crucial building blocks in medicinal chemistry. 5-Fluoro-2-
methylpyridin-3-amine is utilized as a drug intermediate for the synthesis of various active

compounds.[4] While specific targets for this isomer are not widely published, related

compounds are prominent in oncology research. For instance, the isomeric scaffold 5-Fluoro-3-

methylpyridin-2-ylamine is a key intermediate in the development of kinase inhibitors, including
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those targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma

Kinase) pathways, which are critical in certain cancer types.[5]

The structural isomer 2-Fluoro-5-methylpyridin-3-amine is extensively used as a scaffold for

developing inhibitors of p38 mitogen-activated protein kinase (MAPK), a significant target in

inflammatory diseases and cancer.[6] The fluorine atom at the 2-position can enhance binding

affinity and improve metabolic stability due to the strength of the carbon-fluorine bond.[6]

Representative Experimental Protocols
While a specific, detailed synthesis protocol for 5-Fluoro-2-methylpyridin-3-amine is not

readily available in the surveyed literature, a common and well-documented two-step synthesis

for the closely related isomer, 2-Fluoro-5-methylpyridin-3-amine, is provided below as a

representative example of synthetic strategies for this class of compounds.[7] The route

involves the reduction of a nitro group, followed by a diazotization-fluorination reaction.[7]

Workflow for a Representative Synthesis
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Step 1: Reduction

Step 2: Fluorination

2-Bromo-5-methyl-3-nitropyridine

2-Bromo-5-methylpyridin-3-amine

  Fe, Acetic Acid (AcOH)
  80°C

2-Bromo-5-methylpyridin-3-amine

2-Fluoro-5-methylpyridin-3-amine
(Final Product)

  1. Anhydrous HF, NaNO₂

  -78°C to 70°C
  (Diazotization-Fluorination)

Click to download full resolution via product page

A representative two-step synthesis workflow.

Protocol 1: Synthesis of 2-Bromo-5-methylpyridin-3-
amine (Step 1)
This protocol details the reduction of a nitro group to a primary amine using iron in acetic acid.

[1][7]

Materials:

2-Bromo-5-methyl-3-nitropyridine (1.0 eq)

Iron powder (4.3 eq)
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Acetic acid (AcOH)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Celite

Procedure:

To a reaction vessel, add iron powder (4.3 eq) followed by the dropwise addition of acetic

acid. Heat the mixture to 80°C.[7]

Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 eq) in acetic acid.[1]

Add the nitropyridine solution dropwise to the heated iron/acetic acid mixture over a period

of 20 minutes.[7]

After the addition is complete, continue stirring the reaction mixture for an additional 30

minutes at 80°C.[7]

Allow the reaction to cool to room temperature and stir for 16 hours.[1]

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove iron

residues. Wash the Celite pad thoroughly with ethyl acetate.[1]

Concentrate the filtrate under reduced pressure.[1]

Carefully neutralize the residue by slowly adding a saturated sodium bicarbonate solution

until gas evolution ceases.[1]

Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts,

wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to

yield the crude product.[1]
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The product, 2-Bromo-5-methylpyridin-3-amine, can be further purified by column

chromatography or recrystallization.[1]

Protocol 2: Synthesis of 2-Fluoro-5-methylpyridin-3-
amine (Step 2)
This protocol describes the conversion of the bromo-intermediate to the final fluoro-product via

a diazotization-fluorination reaction, a variation of the Balz-Schiemann reaction.[7]

Caution: Anhydrous hydrogen fluoride (HF) is highly corrosive and toxic. This reaction must

be performed in a suitable fluoropolymer vessel (e.g., Teflon) with extreme care and

appropriate personal protective equipment in a specialized fume hood.

Materials:

2-Bromo-5-methylpyridin-3-amine (1.0 eq)

Anhydrous hydrogen fluoride (HF)

Sodium nitrite (NaNO₂) (1.1 eq)

Dichloromethane

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Ice

Procedure:

In a Teflon reaction vessel, dissolve 2-bromo-5-methylpyridin-3-amine (1.0 eq) in

anhydrous hydrogen fluoride. Cool the solution to -78°C.[7]

Add sodium nitrite (1.1 eq) portion-wise to the stirred solution, ensuring the temperature is

maintained at -78°C.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_Fluoro_5_methylpyridin_3_amine_Structural_Isomers_and_Analogs.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Fluoro_5_methylpyridin_3_amine.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Fluoro_5_methylpyridin_3_amine.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Synthesis_of_2_Fluoro_5_methylpyridin_3_amine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2724910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, stir the reaction mixture for 30 minutes at a temperature

between -5°C and 5°C.[7]

Raise the reaction temperature to 30-70°C and maintain for 30-60 minutes.[7]

After the reaction is complete, cool the mixture and carefully quench by pouring it into a

mixture of ice and water.

Neutralize the solution with a saturated sodium bicarbonate solution.

Extract the aqueous layer three times with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

The final product, 2-Fluoro-5-methylpyridin-3-amine, can be purified by recrystallization.

Biological Activity and Signaling Pathways
Aminopyridines as a class are well-documented as blockers of voltage-gated potassium (K⁺)

channels.[1] This mechanism is fundamental to the therapeutic effect of drugs like 4-

aminopyridine, which is used to improve nerve signal conduction. The introduction of fluorine

and other substituents can modulate this activity.

As mentioned, the related isomer 2-Fluoro-5-methylpyridin-3-amine is a key scaffold for

inhibitors of the p38 MAPK signaling pathway.[6] This pathway is a critical regulator of cellular

responses to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for

various inflammatory diseases and cancers. The fluorinated aminopyridine core serves as a

foundational structure that can be elaborated to create potent and selective inhibitors that

interfere with this signaling cascade.
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Inhibition of the p38 MAPK pathway by inhibitors derived from a fluorinated aminopyridine
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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